4-chloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-3-methoxybenzene-1-sulfonamide
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Overview
Description
4-chloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-3-methoxybenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, an indole ring, and multiple halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-3-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Halogen Substituents: Halogenation reactions are employed to introduce the chloro and chlorodifluoromethoxy groups. These reactions typically use reagents such as chlorine gas or chlorodifluoromethane in the presence of a catalyst.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the sulfonamide group.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-chloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-3-methoxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-3-methoxybenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be determined by the compound’s interaction with biological macromolecules, which can be studied using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-3-methoxybenzene-1-sulfonamide: can be compared with other sulfonamide derivatives and indole-based compounds.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole, which are known for their antibacterial properties.
Indole-Based Compounds: Compounds such as indomethacin and tryptophan, which have various biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both halogen substituents and a sulfonamide group makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F2N2O4S/c1-11-14(15-9-12(29-19(21,22)23)3-6-17(15)25-11)7-8-24-30(26,27)13-4-5-16(20)18(10-13)28-2/h3-6,9-10,24-25H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMCCMYGYBDRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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